molecular formula C11H20F2N2O2 B2455049 tert-butyl N-{[(2R)-5,5-difluoropiperidin-2-yl]methyl}carbamate CAS No. 1638744-23-6

tert-butyl N-{[(2R)-5,5-difluoropiperidin-2-yl]methyl}carbamate

Cat. No.: B2455049
CAS No.: 1638744-23-6
M. Wt: 250.29
InChI Key: KYNZGIOKUKGMCY-MRVPVSSYSA-N
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Description

“tert-butyl N-{[(2R)-5,5-difluoropiperidin-2-yl]methyl}carbamate” is a chemical compound with the CAS Number: 1638744-23-6 . It has a molecular weight of 250.29 . The IUPAC name for this compound is tert-butyl ®-((5,5-difluoropiperidin-2-yl)methyl)carbamate . The physical form of this compound is solid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H20F2N2O2/c1-10(2,3)17-9(16)14-6-8-4-5-11(12,13)7-15-8/h8,15H,4-7H2,1-3H3,(H,14,16)/t8-/m1/s1 . The InChI key is KYNZGIOKUKGMCY-MRVPVSSYSA-N .


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . It is stored in a refrigerator .

Scientific Research Applications

  • Intermediate in Synthesis of Biologically Active Compounds : Zhao, Guo, Lan, and Xu (2017) describe the synthesis of a similar compound, tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, as an important intermediate in producing biologically active compounds like omisertinib (AZD9291). They established a rapid synthetic method for this compound, optimizing the process with a total yield of 81% (Zhao, Guo, Lan, & Xu, 2017).

  • Building Blocks for Novel Protease Inhibitors : Ghosh, Cárdenas, and Brindisi (2017) highlight the stereoselective synthesis of tert-butyl carbamates, which are utilized as building blocks for novel protease inhibitors. They demonstrate the conversion of optically active tert-butyl carbamates to potent β-secretase inhibitors (Ghosh, Cárdenas, & Brindisi, 2017).

  • Chemoselective Transformation of Amino Protecting Groups : Sakaitani and Ohfune (1990) discuss the N-tert-butyldimethylsilyloxycarbonyl group (silyl carbamate), synthesized from amino protecting groups like N-tert-butoxycarbonyl (Boc). This novel species reacts with various electrophiles, demonstrating its utility in chemoselective transformations (Sakaitani & Ohfune, 1990).

  • Preparation of Enantiopure N-Protected β-Hydroxyvaline : Oku, Naito, Yamada, and Katakai (2004) report the successful preparation of enantiopure N-protected β-hydroxyvaline using tert-butyl carbamate, highlighting its role in the synthesis of stereochemically complex molecules (Oku, Naito, Yamada, & Katakai, 2004).

  • Synthetic Intermediate for Natural Products : Tang, Liu, Qin, Wang, Li, Huang, and Wang (2014) synthesized (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, a key intermediate of the natural product jaspine B, from L-Serine. This compound has shown cytotoxic activity against several human carcinoma cell lines, demonstrating its potential in medical research (Tang et al., 2014).

  • Deprotection of tert-Butyl Carbamates : Li et al. (2006) used aqueous phosphoric acid as a mild reagent for the deprotection of tert-butyl carbamates, demonstrating an environmentally benign and selective approach in synthetic chemistry (Li et al., 2006).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

Properties

IUPAC Name

tert-butyl N-[[(2R)-5,5-difluoropiperidin-2-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)14-6-8-4-5-11(12,13)7-15-8/h8,15H,4-7H2,1-3H3,(H,14,16)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNZGIOKUKGMCY-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(CN1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H]1CCC(CN1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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